3-(Hexadecyloxy)propan-1-ol

Übersicht

Beschreibung

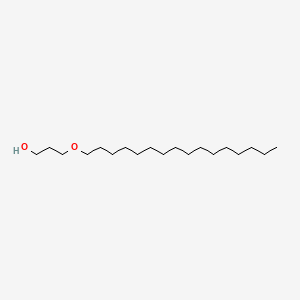

3-(Hexadecyloxy)propan-1-ol is an organic compound with the molecular formula C19H40O2This compound is characterized by a long alkyl chain attached to a propanol backbone, making it a surfactant with significant hydrophobic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Hexadecyloxy)propan-1-ol can be synthesized through a multi-step process:

Preparation of Hexadecyl Bromide: Hexadecanol is reacted with hydrobromic acid to form hexadecyl bromide.

Formation of this compound: Hexadecyl bromide is then reacted with 1,3-propanediol in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hexadecyloxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

Oxidation: Hexadecanoic acid.

Reduction: Hexadecyloxypropan-2-ol.

Substitution: 3-(Hexadecyloxy)propyl chloride.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(Hexadecyloxy)propan-1-ol has the molecular formula and is characterized by a hydrophobic hexadecyl chain attached to a propanol backbone. This structure imparts surfactant properties, making it useful in enhancing solubility and reaction rates in chemical processes.

Chemistry

- Surfactant Role : The compound is used as a surfactant in various chemical reactions. Its ability to reduce surface tension allows for improved mixing of hydrophobic substances in aqueous solutions, facilitating reactions that involve poorly soluble compounds.

- Building Block : It serves as a building block for synthesizing more complex organic molecules, particularly in the development of lipid-based materials.

Biology

- Membrane Studies : this compound is employed in studying membrane proteins and lipid interactions due to its amphiphilic nature. It can mimic natural lipids, allowing researchers to investigate the dynamics of cellular membranes.

- Cell Signaling : The compound activates protein kinase C (PKC), influencing various cellular signaling pathways crucial for growth and differentiation. This property is particularly valuable for understanding metabolic regulation .

Medicine

- Drug Delivery Systems : Its surfactant properties enhance the bioavailability of hydrophobic drugs, making it a candidate for drug delivery applications. Research indicates that it can improve the efficacy of certain antiviral drugs by facilitating their uptake into cells .

- Therapeutic Potential : Studies have explored its use in developing prodrugs, such as CMX001, which combines this compound with antiviral agents to enhance their effectiveness against viruses like Ebola and smallpox .

Industry

- Cosmetics and Detergents : The compound is utilized in formulating cosmetics and detergents due to its emulsifying properties. It helps stabilize mixtures of oil and water, ensuring consistent product performance.

- Lubricants : Its hydrophobic characteristics make it suitable for use in industrial lubricants, where it can reduce friction and wear between surfaces.

Case Study 1: Antiviral Efficacy

A study on CMX001 demonstrated that conjugating this compound with cidofovir significantly enhanced the drug's antiviral activity against various dsDNA viruses. In vitro tests showed up to a 271-fold increase in efficacy against variola virus compared to cidofovir alone .

Case Study 2: Membrane Interaction Studies

Research utilizing this compound has provided insights into how lipid compositions affect membrane protein functionality. This work has implications for drug design targeting membrane proteins involved in disease processes .

Wirkmechanismus

The mechanism of action of 3-(Hexadecyloxy)propan-1-ol is primarily based on its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic substances, thereby increasing their solubility in aqueous environments. This property is particularly useful in drug delivery systems where it helps in the transport of hydrophobic drugs across cell membranes[4][4].

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Dodecyloxy)propan-1-ol

- 3-(Tetradecyloxy)propan-1-ol

- 3-(Octadecyloxy)propan-1-ol

Uniqueness

3-(Hexadecyloxy)propan-1-ol is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in forming stable micelles compared to its shorter or longer chain analogs .

Biologische Aktivität

3-(Hexadecyloxy)propan-1-ol, also known as hexadecyloxypropyl alcohol, is a compound of significant interest in the field of medicinal chemistry due to its biological activities, particularly as a lipid conjugate in antiviral therapies. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C19H40O2

- Molecular Weight : 296.53 g/mol

- CAS Number : 23377-40-4

This compound functions primarily as a lipid carrier that enhances the cellular uptake of nucleoside analogs. This compound is often used in the synthesis of prodrugs, which are inactive compounds that become active upon metabolic conversion. The lipid moiety facilitates the delivery of the active drug into cells, improving efficacy against various viral infections.

Antiviral Activity

Research indicates that hexadecyloxypropyl derivatives exhibit potent antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). The hexadecyloxypropyl esters of nucleoside phosphonates have shown promising results in vitro:

| Compound | Anti-HSV-1 Activity (EC50, μM) | Cytotoxicity (CC50, μM) | Selective Index |

|---|---|---|---|

| HDP-PPen-T | 0.90 ± 0.5 | 7.4 ± 2.4 | 8.22 |

| HDP-PPen-G | 5.8 ± 2.2 | 12.2 ± 6.2 | 2.10 |

| HDP-PPen-C | 4.7 ± 5.4 | 11.2 ± 4.2 | 2.38 |

| HDP-PPen-A | 18 ± 4.5 | 17.3 ± 4.2 | 0.96 |

These results demonstrate that the hexadecyloxy group significantly enhances the antiviral activity of nucleoside analogs by improving their ability to penetrate cell membranes and interact with viral polymerases .

Case Studies and Clinical Applications

CMX001 Development : One notable application of hexadecyloxypropanol is in the development of CMX001, a lipid-conjugated form of cidofovir (CDV). CMX001 has shown enhanced efficacy against various double-stranded DNA viruses, including orthopoxviruses responsible for smallpox. In animal models, CMX001 demonstrated a higher potency compared to CDV and was effective even after the onset of disease symptoms .

Clinical Trials : CMX001 is currently undergoing clinical trials for the treatment of human cytomegalovirus (CMV) infections and is being evaluated under the Animal Rule for smallpox prophylaxis . Its advantages include oral bioavailability and reduced nephrotoxicity compared to traditional CDV treatments.

Safety and Toxicology

While hexadecyloxypropanol derivatives show promising biological activities, safety assessments are crucial for their clinical application. Initial studies indicate that these compounds have low cytotoxicity at effective antiviral concentrations, suggesting a favorable safety profile for further development . However, comprehensive toxicological evaluations are necessary to confirm these findings.

Eigenschaften

IUPAC Name |

3-hexadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCSFYSJEYSCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864172 | |

| Record name | 3-(Hexadecyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9035-85-2 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hexadecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecan-1-ol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.